molecular formula C11H21NO4Si B1278542 (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid CAS No. 268224-29-9

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

Cat. No. B1278542
CAS RN: 268224-29-9
M. Wt: 259.37 g/mol
InChI Key: BUYPNQDTQVFCBL-QMMMGPOBSA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group is often used to protect amines from unwanted reactions, and can be removed under acidic conditions .


Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This gives the Boc group a polar character, which can influence the physical and chemical properties of the compound it’s attached to .


Chemical Reactions Analysis

The Boc group can be removed via acid-catalyzed deprotection . This involves the addition of an acid, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, making it susceptible to nucleophilic attack by water . This results in the removal of the Boc group and the regeneration of the amine .

Mechanism of Action

    Mode of Action

    • Dynamic Kinetic Resolution : A proposed mechanism involves dynamic kinetic resolution, where the compound undergoes an intramolecular hydrogen bonding event. This process leads to the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid. The Curtin–Hammett principle validates this mechanism .

    Result of Action

    • Antibacterial Activity : Most N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibit better antibacterial activity against various bacterial strains than related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives. The exact cellular effects remain unexplored .

Future Directions

The use of Boc-protected amines is widespread in the synthesis of pharmaceuticals and complex organic molecules . Continued research into new methods for the introduction and removal of the Boc group, as well as the development of new protecting groups, could lead to more efficient and selective synthetic processes .

properties

IUPAC Name

(5R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4Si/c1-11(2,3)16-10(15)12-7-17(4,5)6-8(12)9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPNQDTQVFCBL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[Si](C[C@H]1C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445463
Record name (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid

CAS RN

268224-29-9
Record name (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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